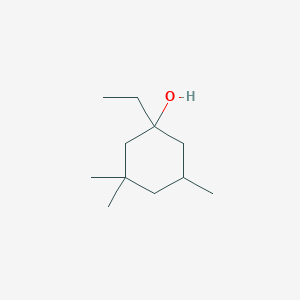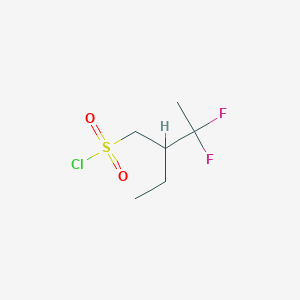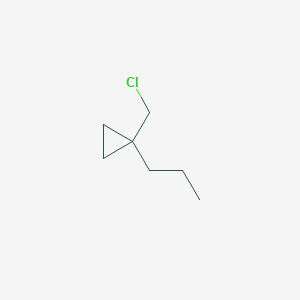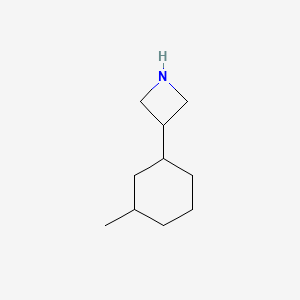
3-(3-Methylcyclohexyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylcyclohexyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition reaction between an imine and an alkene is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the reaction of nitrogen nucleophiles with suitable electrophiles.
Reduction of β-Lactams: β-Lactams can be reduced to form azetidines.
Ring-Opening of Azabicyclobutanes: Highly strained azabicyclobutanes can be opened to form azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
3-(3-Methylcyclohexyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3-(3-Methylcyclohexyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-(3-Methylcyclohexyl)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in many chemical processes. The nitrogen atom in the ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-Methylcyclohexyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for controlled reactivity, making it a versatile compound in synthetic chemistry and material science .
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
3-(3-methylcyclohexyl)azetidine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChIキー |
WMPJJNHUFYBTHX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


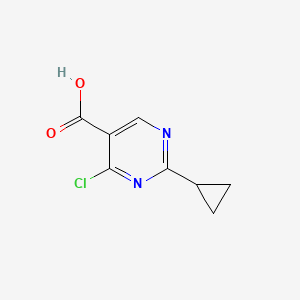
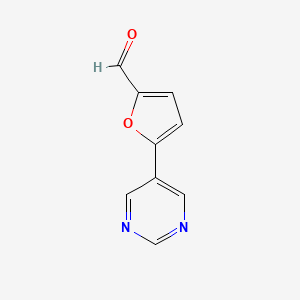

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
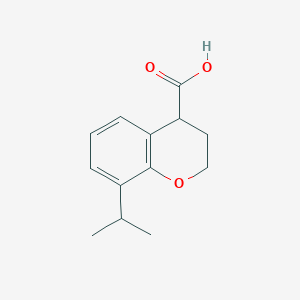
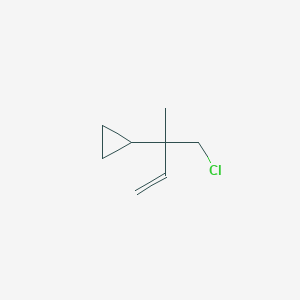

![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
